Sodium arachidate

Description

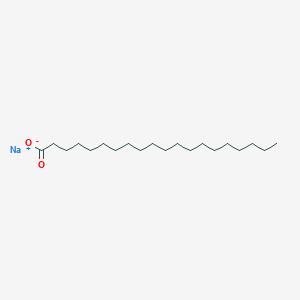

Structure

2D Structure

Properties

CAS No. |

13257-34-6 |

|---|---|

Molecular Formula |

C20H40NaO2 |

Molecular Weight |

335.5 g/mol |

IUPAC Name |

sodium;icosanoate |

InChI |

InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22); |

InChI Key |

HULWFAFFKKXRNI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O.[Na] |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

13257-34-6 |

Related CAS |

506-30-9 (Parent) |

Synonyms |

Arachidate; Eicosanoate; Icosanoic Acid |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Sodium Arachidate

Chemical Synthesis Routes from Precursor Fatty Acids

The primary methods for synthesizing sodium arachidate (B1238690) begin with its corresponding fatty acid, arachidic acid. These routes are fundamental in producing the salt for various applications.

Neutralization Reactions with Alkali Bases

The most direct and common method for synthesizing sodium arachidate is through the neutralization of arachidic acid with an alkali base, typically sodium hydroxide (B78521). ontosight.ai This reaction involves the deprotonation of the carboxylic acid group of arachidic acid by the hydroxide ion, resulting in the formation of the sodium salt and water. ontosight.ai The process is a straightforward acid-base reaction, often carried out in an aqueous or alcoholic solvent. For instance, arachidic acid can be dispersed in heated water, followed by the addition of an equivalent amount of aqueous sodium hydroxide to form this compound. cambridge.org

This method is a cornerstone of saponification processes, where fats and oils containing arachidic acid esters are hydrolyzed with a strong base to produce soap, which is primarily composed of fatty acid salts, including this compound.

Derivatization from Unsaturated Fatty Acid Precursors (e.g., Hydrogenation of Arachidonic Acid)

Arachidic acid itself can be derived from unsaturated fatty acid precursors, most notably arachidonic acid. hmdb.caatamanchemicals.comtargetmol.comwikipedia.org The conversion of arachidonic acid, a polyunsaturated 20-carbon fatty acid, to arachidic acid is achieved through catalytic hydrogenation. nih.gov This process involves reacting arachidonic acid with hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. The catalyst facilitates the addition of hydrogen atoms across the double bonds of the arachidonic acid carbon chain, saturating it to form the single-bonded structure of arachidic acid. nih.gov Once the arachidic acid is obtained, it can then be neutralized with a sodium base as described in the previous section to yield this compound. ontosight.ai

Controlled Synthesis for Specific Material Applications

The synthesis of this compound and its metallic counterparts can be tailored to produce materials with specific properties, particularly for applications in nanotechnology and materials science.

Formation of Metal Arachidate Salts (e.g., Silver Arachidate)

The synthesis of other metal arachidate salts often uses this compound as an intermediate. A common example is the preparation of silver arachidate. This is typically achieved through a double decomposition or precipitation reaction. acs.org In this method, an aqueous solution of this compound is reacted with an aqueous solution of a soluble silver salt, such as silver nitrate. cambridge.org This leads to the precipitation of the water-insoluble silver arachidate, which can then be filtered, washed, and dried. cambridge.org The reaction stoichiometry must be carefully controlled to ensure complete conversion and high purity of the final product.

The synthesis of various metal salts of fatty acids, including arachidates, can also be achieved using a one-pot method with a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov This approach offers high yields and purity for a wide range of metal precursors. acs.org

Preparative Approaches for Nanoscale Formulations

This compound is utilized in the preparation of nanoscale formulations, particularly solid lipid nanoparticles (SLNs). biomedrb.comsysrevpharm.orgunito.it Several techniques are employed to produce these nanoparticles, often involving the creation of an initial emulsion. biomedrb.com

One such method is the coacervation technique . sysrevpharm.orgunito.it This solvent-free method involves the interaction between a micellar solution of a fatty acid alkaline salt, like this compound, and an acid solution. The process starts by dissolving the this compound in water above its Krafft point to form a micellar solution. sysrevpharm.orgunito.it Mixing this with an acid solution causes the proton exchange and subsequent precipitation of fatty acid nanoparticles. sysrevpharm.orgunito.it The size of the resulting SLNs can be controlled by modifying the reaction conditions. unito.it

Other methods for preparing SLNs that can incorporate this compound include:

High-pressure homogenization (HPH) : This technique involves forcing a hot oil-in-water emulsion through a narrow gap at high pressure. japsonline.comresearchgate.net

Solvent emulsification-evaporation : The lipid is dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. Evaporation of the solvent leads to the formation of nanoparticles. nih.gov

Microemulsion-based methods : A hot microemulsion containing the lipid, emulsifiers, and water is rapidly diluted in cold water, leading to the precipitation of nanoparticles. japsonline.comnih.gov

Optimization of Reaction Parameters and Yields in this compound Synthesis

The efficiency and yield of this compound synthesis, and the synthesis of metal fatty acid salts in general, are influenced by several reaction parameters. mdpi.com Optimizing these parameters is crucial for both laboratory-scale synthesis and industrial production.

Key parameters that can be optimized include:

Reactant Concentration : The concentration of the precursor fatty acid and the base can affect the reaction rate and the purity of the product. google.com

Temperature : The reaction temperature can influence the solubility of reactants and the kinetics of the reaction. For instance, in the synthesis of metal salts of medium-chain fatty acids, temperatures between 50°C and reflux are often preferred. google.com In the coacervation method for nanoparticles, the temperature is typically kept above the Krafft point of the fatty acid salt. unito.it

Solvent : The choice of solvent (e.g., water, ethanol) can impact the solubility of reactants and the precipitation of the product. google.com

Agitation : Vigorous agitation is often necessary to ensure proper mixing of reactants, especially in heterogeneous reaction mixtures. google.com

Catalyst : In certain synthetic routes, such as the DBU-catalyzed formation of metal fatty acid salts, the type and concentration of the catalyst are critical for achieving high yields. acs.org Studies on similar systems have shown that parameters like catalyst loading, reaction time, and temperature significantly affect the yield. mdpi.comjree.ir

The table below summarizes findings from a study on the optimization of metal stearate (B1226849) synthesis, which provides insights applicable to this compound synthesis.

| Parameter | Condition | Yield (%) |

| Base Equivalent | 4.0 | High |

| 1.0 | High | |

| 0.5 | 66 | |

| Temperature | Room Temp. | No Reaction |

| Reflux | Maximum Yield | |

| Data adapted from a study on DBU-catalyzed synthesis of indium stearate, demonstrating the effects of reaction parameters on yield. acs.org |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, tailored to the specific requirements of its intended application.

Advanced Structural and Interfacial Characterization of Sodium Arachidate Systems

Spectroscopic Techniques for Molecular and Electronic Structure

Spectroscopy provides detailed insights into the molecular vibrations and local chemical environments within sodium arachidate (B1238690).

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jasco-global.comyoutube.commsu.edu In sodium arachidate, the FTIR spectrum is dominated by vibrations of the long hydrocarbon chain and the carboxylate headgroup.

The most indicative absorption bands for the carboxylate group (COO⁻) are the asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears as a strong band in the 1540–1610 cm⁻¹ region. researchgate.netrsc.org This is a key difference from its parent carboxylic acid (arachidic acid), where the carbonyl (C=O) stretch occurs at a much higher wavenumber, around 1700 cm⁻¹. researchgate.net The symmetric stretching vibration of the carboxylate group is found in the 1400–1450 cm⁻¹ region.

Vibrations associated with the hydrocarbon tail include C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups appear in the 2915-2930 cm⁻¹ and 2850-2860 cm⁻¹ regions, respectively. The terminal methyl (-CH₃) group also exhibits characteristic stretching vibrations. researchgate.net Bending vibrations, such as scissoring and rocking of the methylene groups, are typically observed in the fingerprint region (below 1500 cm⁻¹). msu.edu

Table 1: Characteristic FTIR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Asymmetric C-H Stretch | -CH₃, -CH₂ | ~2950-2960, ~2915-2930 |

| Symmetric C-H Stretch | -CH₃, -CH₂ | ~2870, ~2850 |

| Asymmetric COO⁻ Stretch | Carboxylate | ~1540-1610 |

| Symmetric COO⁻ Stretch | Carboxylate | ~1400-1450 |

| CH₂ Scissoring | Methylene | ~1465-1475 |

| CH₂ Rocking Progression | Methylene Chain | ~720-730 |

Raman spectroscopy complements FTIR by providing information on molecular vibrations, but it relies on changes in molecular polarizability rather than changes in the dipole moment. jchps.comnih.gov This makes it particularly sensitive to the vibrations of the non-polar hydrocarbon backbone of this compound and less sensitive to the highly polar carboxylate group.

Raman spectra of long-chain fatty acids and their salts provide detailed information about the conformational order of the aliphatic tail. nih.gov Key spectral regions include the C-H stretching modes between 2800 and 3000 cm⁻¹, the CH₂ scissoring and twisting modes between 1000 and 1500 cm⁻¹, and the C-C skeletal stretching modes. researchgate.net The intensity and position of peaks in the skeletal optical mode region (1050-1150 cm⁻¹) are particularly sensitive to the trans/gauche conformation of the carbon chain, making Raman an excellent tool for studying lipid packing and phase transitions. nih.gov For instance, a well-defined peak around 1130 cm⁻¹ is indicative of an ordered, all-trans conformation, which is typical of the crystalline state. nih.gov

Table 2: Key Raman Bands for Structural Analysis of Arachidate Systems

| Wavenumber (cm⁻¹) | Assignment | Structural Information |

| ~2935 | Symmetric -CH₃ Stretch | Terminal group vibration |

| ~2885 | Symmetric -CH₂ Stretch | Methylene chain vibration |

| ~2850 | Asymmetric -CH₂ Stretch | Methylene chain vibration |

| ~1447 | -CH₂ Deformation | Aliphatic side chains |

| ~1307 | α-helical secondary structure | Protein interaction context |

| ~1130, ~1060 | C-C Skeletal Stretch | Conformational order (all-trans) |

| ~127, ~112 | Lattice Vibrations | Crystal packing, polymorphism |

Data derived from studies on arachidic acid, which is structurally representative for the hydrocarbon chain of this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed atomic-level structural information by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. aocs.orgfoodandnutritionjournal.orgneuroaid.com

In ¹H NMR spectroscopy of this compound, the long aliphatic chain produces a large, overlapping signal for the bulk methylene protons (-CH₂-)n around 1.2-1.3 ppm. hmdb.carsc.org More distinct signals arise from the protons on carbons adjacent to the carboxylate group (α-protons) at approximately 2.2-2.4 ppm and the terminal methyl protons (-CH₃), which typically appear as a triplet around 0.9 ppm. magritek.com

¹³C NMR spectroscopy offers greater spectral dispersion, allowing for the resolution of individual carbon signals. nih.gov The carboxylate carbon (COO⁻) is the most downfield-shifted signal, appearing around 180 ppm. The α- and β-carbons are also clearly resolved, while the signals of the internal methylene carbons often overlap in a narrow range around 29-30 ppm. The terminal methyl carbon provides a distinct signal at the most upfield position, typically around 14 ppm. magritek.com Solid-state NMR can further provide information on the packing and polymorphism of this compound in its crystalline form.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Chemical Shift (ppm) | Multiplicity (¹H) |

| C1 (-COO⁻) | ¹³C | ~180 | - |

| C2 (α-CH₂) | ¹³C | ~34 | - |

| C2 (α-CH₂) | ¹H | ~2.2-2.4 | Triplet |

| C3 (β-CH₂) | ¹³C | ~25 | - |

| C4-C18 (-(CH₂)₁₅-) | ¹³C | ~29-30 | - |

| C4-C19 (-(CH₂)₁₆-) | ¹H | ~1.2-1.3 | Multiplet |

| C19 (ω-1 CH₂) | ¹³C | ~23 | - |

| C20 (ω CH₃) | ¹³C | ~14 | - |

| C20 (ω CH₃) | ¹H | ~0.9 | Triplet |

Chemical shifts are approximate and can vary with solvent and concentration. hmdb.camagritek.com

Diffraction Methods for Crystalline and Supramolecular Organization

Diffraction techniques are essential for characterizing the long-range order in both solid-state this compound and its self-assembled structures in solution.

Powder X-ray diffraction (PXRD) is a primary method for analyzing the crystalline structure of materials. libretexts.org The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at different angles. govinfo.gov The resulting diffraction pattern is a fingerprint of the material's crystal lattice.

For long-chain fatty acid salts like this compound, PXRD reveals a characteristic lamellar (layered) structure. The diffraction patterns typically show a series of sharp, equally spaced peaks at low angles, which correspond to the (00l) reflections. researchgate.net These reflections arise from the repeating bilayer structure, and their positions can be used to calculate the lamellar spacing, or d-spacing, which represents the thickness of one molecular bilayer. This spacing is directly related to the length of the aliphatic chain. At wider angles, additional peaks provide information about the lateral packing of the hydrocarbon chains within the layers. researchgate.net Studies on related fatty acids have shown that they can exist in different polymorphic forms (e.g., A, B, C forms), which differ in their chain tilt and packing, and can be identified by their unique PXRD patterns. nih.govrsc.org

Small-Angle X-ray Scattering (SAXS) is a technique used to study nanoscale structures, ranging from 1 to 100 nm. wikipedia.org It is particularly well-suited for investigating the self-assembly of surfactants like this compound in solution, where they can form aggregates such as micelles, vesicles, or liquid crystalline phases. researchgate.netresearchgate.net

In a SAXS experiment, a solution of this compound is exposed to an X-ray beam, and the scattered X-rays are detected at very small angles (typically < 10°). youtube.com The resulting scattering pattern provides information about the average size, shape, and arrangement of the self-assembled structures. researchgate.net For example, a dilute solution of spherical micelles will produce a characteristic scattering curve from which the radius of gyration (Rg), and thus the approximate size of the micelles, can be determined. nih.govnih.gov At higher concentrations, where micelles may order themselves into a regular arrangement, sharp peaks can appear in the SAXS pattern, indicating the formation of liquid crystalline phases (e.g., cubic or hexagonal). researchgate.netwhiterose.ac.uk Analysis of the positions and intensities of these peaks allows for the determination of the phase symmetry and lattice parameters. researchgate.net

Microscopic and Imaging Techniques for Morphological and Interfacial Analysis

The morphological and interfacial characteristics of this compound systems are critical to understanding their behavior in various applications. Electron and atomic force microscopy are powerful tools for visualizing the structure and surface topography of this compound assemblies at the micro- and nanoscales.

Electron Microscopy (SEM, TEM) of this compound-Containing Structures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are instrumental in elucidating the microstructure of materials. nih.gov In the context of this compound, these techniques can provide insights into the morphology of aggregates, films, and other structures.

TEM, on the other hand, provides information about the internal structure of a material. nih.gov A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed based on the differential scattering of electrons. nih.gov Cryo-TEM, a variation of TEM where the sample is flash-frozen in a vitrified state, is particularly useful for observing the native-state structures of self-assembled systems in solution. nih.gov For this compound, cryo-TEM could be used to visualize the structure of micelles, vesicles, or other aggregates that may form in aqueous solutions. The interpretation of TEM images requires careful consideration of sample preparation methods, as drying and staining can introduce artifacts. nih.gov

| Technique | Information Obtained | Potential Application for this compound |

| SEM | Surface topography, morphology of aggregates and films. | Visualization of Langmuir-Blodgett film domains, defects, and surface roughness. |

| TEM | Internal structure, morphology of nanoscale objects. | Imaging of micelles, vesicles, and other self-assembled structures in solution. |

| Cryo-TEM | Native-state structure of solvated assemblies. | Characterization of the morphology of hydrated this compound aggregates. |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale, as well as measure intermolecular and surface forces. taylorfrancis.comrsc.org This makes it an ideal tool for characterizing the surface of this compound films and probing their interactions.

In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system. This deflection is then used to generate a three-dimensional topographical image of the surface. taylorfrancis.com For this compound Langmuir-Blodgett films, AFM can reveal detailed information about the packing of the molecules, the presence of domains with different phases (e.g., liquid-expanded and liquid-condensed), and the height and width of these domains. hawaii.edu

Furthermore, AFM can be operated in a force-spectroscopy mode to measure the forces between the AFM tip and the this compound surface. taylorfrancis.com By functionalizing the AFM tip with specific chemical groups, it is possible to probe specific interactions, such as adhesion and friction, at the molecular level. This can provide valuable insights into the surface energy and nanomechanical properties of this compound films. taylorfrancis.com

| AFM Mode | Measurement | Information Gained for this compound |

| Imaging Mode | Surface topography | Nanoscale visualization of film structure, domain morphology, and defects. |

| Force Spectroscopy | Tip-sample interaction forces | Adhesion, friction, and surface energy of this compound films. |

Thermal Analysis for Phase Transitions and Intermolecular Interactions

Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two key methods used to study the thermal properties of this compound.

Differential Scanning Calorimetry (DSC) for Enthalpic Changes and Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rroij.com This allows for the determination of thermodynamic properties such as melting temperature (Tm), glass transition temperature (Tg), and the enthalpy of phase transitions (ΔH). rroij.commdpi.com

For this compound, DSC can be used to study its thermotropic phase behavior. Like other long-chain alkali metal soaps, this compound is expected to exhibit several phase transitions upon heating, including transitions between different crystalline polymorphs and the final melting transition to an isotropic liquid. researchgate.net DSC thermograms of similar compounds, such as alkali metal stearates, show multiple endothermic peaks corresponding to these phase transitions. researchgate.net The temperatures and enthalpies of these transitions provide valuable information about the intermolecular interactions and the packing of the hydrocarbon chains in the different phases. nih.gov

The phase behavior of this compound can be influenced by factors such as hydration and the presence of impurities. DSC is a sensitive technique for studying the effects of these variables on the phase transition temperatures and enthalpies. nih.gov

| Phase Transition | Typical Temperature Range (°C) for Similar Soaps | Description |

| Crystalline-Crystalline | 50 - 120 | Transitions between different solid polymorphic forms. |

| Melting (to liquid crystalline) | 120 - 200 | Transition from a crystalline solid to a liquid crystalline phase. |

| Clearing (to isotropic liquid) | >200 | Transition from a liquid crystalline phase to an isotropic liquid. |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wisc.edu It is primarily used to determine the thermal stability of a material and to study its decomposition kinetics. nih.govmdpi.com

A TGA experiment involves heating a sample at a constant rate and continuously monitoring its weight. mdpi.com The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key parameter obtained from the TGA curve and is often used as an indicator of the material's thermal stability. nih.gov The derivative of the TGA curve (DTG) can also be plotted to show the rate of weight loss, with peaks indicating the temperatures at which the maximum rate of decomposition occurs. mdpi.com

For this compound, TGA can be used to determine the temperature at which it begins to decompose. The decomposition of sodium salts of fatty acids typically involves the loss of carbon dioxide and the formation of a sodium carbonate residue at higher temperatures. The TGA curve would show a significant weight loss in the temperature range where this decomposition occurs. The analysis can be performed under different atmospheres (e.g., nitrogen or air) to study the effect of oxygen on the decomposition process. mdpi.com

| Parameter | Description | Significance for this compound |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | Indicates the upper limit of thermal stability. |

| Temperature of Maximum Decomposition Rate (Tpeak) | The temperature at which the rate of weight loss is highest (peak in the DTG curve). | Provides information about the kinetics of the decomposition reaction. |

| Residual Mass | The mass remaining at the end of the experiment. | Can help identify the final decomposition products (e.g., sodium carbonate). |

Computational and Simulation Approaches for Molecular-Level Understanding

Computational and simulation methods, particularly molecular dynamics (MD) simulations, provide a powerful tool for gaining a molecular-level understanding of the structure, dynamics, and interactions of this compound systems. researchgate.netresearchgate.net These approaches complement experimental techniques by providing insights that are often difficult to obtain through experiments alone.

MD simulations involve solving Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of their trajectories over time. mdpi.com By using appropriate force fields that describe the interactions between atoms, MD simulations can be used to study a wide range of properties, from the conformation of individual molecules to the collective behavior of large assemblies. researchgate.netresearchgate.net

For this compound, all-atom MD simulations can be used to investigate the structure and dynamics of monolayers at the air-water or solid-water interface. researchgate.net These simulations can provide detailed information about the orientation and packing of the arachidate chains, the distribution of sodium counterions near the carboxylate headgroups, and the structure of water at the interface. researchgate.netnih.gov Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be used to study larger systems and longer timescales, such as the self-assembly of this compound into micelles or bilayers in solution. researchgate.net

Furthermore, computational approaches like quantum mechanical calculations can be used to study the electronic structure and bonding within the this compound molecule and its interactions with other molecules. researchgate.net These calculations can provide insights into the nature of the coordination between the sodium ion and the carboxylate group. researchgate.net

| Simulation Technique | System Studied | Insights Gained |

| All-Atom MD | This compound monolayers, small aggregates in solution. | Molecular packing, ion distribution, interfacial water structure, conformational dynamics. researchgate.net |

| Coarse-Grained MD | Self-assembly of this compound in solution. | Formation and structure of micelles, vesicles, and other large-scale aggregates. researchgate.net |

| Quantum Mechanics | Single this compound molecule and its interactions. | Electronic structure, bonding, and coordination of the sodium ion. researchgate.net |

Molecular Dynamics (MD) Simulations of this compound Interfaces and Assemblies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide profound insights into the formation and dynamics of micelles, bilayers, and monolayers at various interfaces. By solving Newton's equations of motion for a system of interacting particles, MD allows researchers to observe the spontaneous self-assembly of surfactant molecules, the structure of the resulting aggregates, and the dynamics of individual molecules within these assemblies. researchgate.netnih.govrsc.org

Research on analogous long-chain carboxylate systems demonstrates the utility of MD in this field. Both all-atom and coarse-grained MD simulations are employed. nih.gov All-atom simulations provide detailed information about specific molecular interactions, including hydrogen bonding and ion coordination, but are computationally expensive. Coarse-grained models, which group atoms into larger beads, allow for the simulation of larger systems over longer timescales, making them ideal for studying slower processes like micelle formation and morphological transitions. nih.gov

Key research findings from MD simulations on similar fatty acid salt systems include:

Mechanism of Self-Assembly: Simulations can trace the aggregation process from randomly distributed monomers to the formation of spherical or cylindrical micelles. rsc.org The driving force is primarily the hydrophobic effect, which sequesters the long hydrocarbon tails away from water. nih.gov

Aggregate Morphology and Size: The size and shape of micelles can be predicted and analyzed. Studies on similar surfactants have shown that factors like concentration, temperature, and the presence of counterions can influence whether aggregates are spherical, ellipsoidal, or wormlike. rsc.orgacs.org

Interfacial Adsorption and Structure: MD is used to model the behavior of this compound at interfaces, such as the air-water or oil-water interface. These simulations reveal details about the packing density, orientation of the surfactant molecules (tilt angle), and the thickness of the interfacial layer. researchgate.net

Dynamics of Surfactant Exchange: Simulations can quantify the rate at which individual surfactant molecules (monomers) exchange between the bulk solution and an aggregate. This dynamic equilibrium is a fundamental characteristic of surfactant systems. rsc.org

These simulations typically involve defining a simulation box containing the surfactant molecules, water, and any counterions, and then applying a force field (like CHARMM, GROMOS, or Martini) to describe the interactions between particles. nih.govmdpi.com The system is then evolved over time, often for nanoseconds to microseconds, to observe the desired phenomena. rsc.orgpsecommunity.org

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Long-Chain Surfactant Systems This table presents representative data compiled from studies on analogous long-chain carboxylate and fatty acid salt systems.

| Parameter | Typical Value/Setting | Purpose |

| Simulation Engine | GROMACS, LAMMPS, Materials Studio | Software package to perform the molecular dynamics calculations. researchgate.netmdpi.comacs.org |

| Force Field | All-Atom (CHARMM31, COMPASS II), Coarse-Grained (Martini) | A set of equations and parameters to describe the potential energy and forces between atoms/beads. mdpi.comnih.gov |

| System Size | 50-200 surfactant molecules; 3,000-200,000 water molecules/beads | The number of particles included in the simulation box. nih.govrsc.org |

| Ensemble | NPT (Isothermal-Isobaric) or NVT (Canonical) | Statistical ensemble defining the thermodynamic conditions (constant Number of particles, Pressure, Temperature, or Volume). rsc.orgnih.gov |

| Temperature | 300 - 320 K | System temperature, often set to match experimental or physiological conditions. nih.gov |

| Pressure | 1 atm | System pressure, typically atmospheric pressure. nih.gov |

| Simulation Time | 100 nanoseconds - several microseconds | The duration of the simulation, which needs to be long enough to capture the process of interest. nih.govpsecommunity.org |

| Analysis | Radial Distribution Function (RDF), Aggregate Size Distribution, Interfacial Thickness | Metrics calculated from the simulation trajectory to characterize the system's structure and properties. researchgate.net |

Grand Canonical Monte Carlo (GCMC) Simulations for Aqueous Behavior

Grand Canonical Monte Carlo (GCMC) is a simulation method particularly well-suited for studying adsorption phenomena and phase equilibria. Unlike MD, which follows a deterministic trajectory, the Monte Carlo method uses probabilistic steps to explore the system's configuration space. In the grand canonical (μVT) ensemble, the chemical potential (μ), volume (V), and temperature (T) are held constant, while the number of particles (N) is allowed to fluctuate. osti.gov This is achieved through trial moves that include not only the translation, rotation, or conformational change of molecules but also their insertion into or deletion from the system. nih.gov

For a system like this compound, GCMC simulations are ideal for determining the equilibrium partitioning of surfactant molecules between a bulk aqueous phase and an interface or confined space. osti.gov This technique can directly compute adsorption isotherms, which show the amount of adsorbed surfactant as a function of its concentration or chemical potential in the bulk solution.

While direct GCMC simulation studies specifically on this compound are not prominent in the literature, the methodology has been extensively applied to other electrolytes and idealized surfactant models. uib-csic.esarxiv.org The application to this compound would involve:

Defining the System: A simulation box is set up containing an interface (e.g., a solid surface, an oil-water boundary, or a nanopore) in contact with an implicit or explicit aqueous phase.

Setting Chemical Potential: The chemical potential of this compound in the bulk solution is fixed. This value dictates the equilibrium concentration of the surfactant in the aqueous phase.

Monte Carlo Moves: The simulation proceeds by attempting random moves. Insertion attempts add a sodium cation and an arachidate anion into the system at a random position and orientation, while deletion attempts remove a pair. The acceptance of these moves is determined by a criterion that ensures the system correctly samples the grand canonical ensemble. nih.gov

Calculating Properties: By averaging over a large number of configurations, one can determine key thermodynamic and structural properties, such as the surface excess concentration (the amount of adsorbed surfactant), the density profile of the surfactant near the interface, and the orientation of the adsorbed molecules.

GCMC is especially powerful for understanding competitive adsorption and the initial stages of surface aggregation, providing a thermodynamic complement to the dynamic picture offered by MD simulations.

Table 2: Conceptual Setup for a GCMC Simulation of this compound Adsorption This table outlines the typical components and outputs of a GCMC simulation designed to study the aqueous and interfacial behavior of a long-chain surfactant.

| Component/Parameter | Description | Relevance to this compound Behavior |

| Ensemble | Grand Canonical (μVT) | Allows for the direct simulation of equilibrium between a surface and a bulk solution of known chemical potential. osti.gov |

| System | An interface (e.g., air-water, solid-water) within a fixed volume simulation cell. | Represents the environment where this compound adsorption and self-assembly occur. |

| Fixed Variables | Chemical Potential (μ), Volume (V), Temperature (T) | These define the thermodynamic state of the bulk solution with which the interface is in equilibrium. |

| Fluctuating Variable | Number of Particles (N) | The number of sodium and arachidate ions in the simulation box changes, mimicking exchange with a bulk reservoir. |

| Trial Moves | Particle displacement, rotation, insertion, deletion. | The set of Monte Carlo moves used to explore the system's possible configurations and particle numbers. |

| Primary Output | Adsorption Isotherm | A plot of the number of adsorbed molecules versus the bulk chemical potential (or pressure/concentration). |

| Calculable Properties | Surface Excess, Density Profiles, Adsorbate Orientation, Free Energy of Adsorption. | Provides a detailed thermodynamic and structural picture of the adsorbed surfactant layer. |

Biochemical and Cellular Research on Sodium Arachidate and Its Derivatives

Role in Lipid Metabolism and Eicosanoid Pathways

Arachidic acid, the 20-carbon saturated fatty acid from which sodium arachidate (B1238690) is derived, participates in lipid metabolism primarily as a structural component and an energy source. nih.gov Its metabolic fate is distinct from its unsaturated counterpart, arachidonic acid, particularly concerning the biosynthesis of eicosanoids.

Metabolic Fate and Interconversion with Related Fatty Acids

Once ingested or synthesized, arachidic acid is incorporated into phospholipids (B1166683), which are essential components of cellular membranes. rupahealth.com Diets rich in saturated fatty acids, including arachidic acid, are known to influence serum lipid profiles, such as increasing low-density lipoproteins (LDL). atamanchemicals.com The primary catabolic pathway for arachidic acid is β-oxidation, which occurs in mitochondria and peroxisomes to generate acetyl-CoA for energy production. imrpress.com

Arachidic acid can also be formed through the hydrogenation of arachidonic acid. atamanchemicals.com This represents a key interconversion point between the saturated (arachidic) and polyunsaturated (arachidonic) 20-carbon fatty acids. While arachidonic acid can be synthesized in the body from the essential fatty acid linoleic acid, the conversion of arachidonic acid back to arachidic acid is a saturation process. biocrates.com Furthermore, other long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can compete with arachidonic acid for metabolism by various enzymes, showcasing the complex interplay of fatty acid metabolism. nih.gov

Precursor Function in Eicosanoid Biosynthesis

Eicosanoids are a class of potent signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes, which play critical roles in inflammation, immunity, and other physiological processes. wikipedia.orgpressbooks.pub The primary and direct precursor for the vast majority of these compounds is the polyunsaturated omega-6 fatty acid, arachidonic acid. pressbooks.pubwikipedia.orgresearchgate.net

Sodium arachidate, being the salt of a saturated fatty acid, lacks the necessary double bonds and therefore does not serve as a direct substrate for the key enzymes in eicosanoid synthesis: cyclooxygenases (COX) and lipoxygenases (LOX). wikipedia.orglibretexts.org These enzymes require the specific stereochemistry of the cis-double bonds in arachidonic acid to catalyze the oxidative cyclization and oxygenation reactions that initiate the eicosanoid cascade. libretexts.orguwyo.edu

The biosynthesis of major eicosanoid families from arachidonic acid is summarized below:

| Enzyme Pathway | Key Enzymes | Primary Products |

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins (e.g., PGE₂, PGD₂), Prostacyclins (e.g., PGI₂), Thromboxanes (e.g., TXA₂) creative-proteomics.comallergolyon.fr |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (e.g., LTB₄, LTC₄), Lipoxins, Hepoxilins wikipedia.orgresearchgate.netcreative-proteomics.com |

| Cytochrome P450 (CYP) | CYP Epoxygenases | Epoxyeicosatrienoic acids (EETs) wikipedia.orgresearchgate.net |

This table shows the primary pathways for eicosanoid synthesis, all of which utilize polyunsaturated fatty acids like arachidonic acid as the initial substrate.

Substrate Activity in Enzyme Assays (e.g., Lipase Activity)

In a research context, this compound can be utilized as a component in model systems or as a substrate in specific enzyme assays. ontosight.ai It is particularly relevant for studying the activity of lipases, which are enzymes that catalyze the hydrolysis of fats (lipids). ontosight.ai

Lipase activity assays often use synthetic substrates, such as p-nitrophenyl (p-NP) esters of fatty acids with varying chain lengths, to measure enzymatic activity via colorimetric methods. plos.orgscirp.org The enzyme hydrolyzes the ester bond, releasing p-nitrophenol, which can be quantified spectrophotometrically. plos.org While specific studies detailing the kinetics of this compound with various lipases are specialized, its parent fatty acid fits the profile of a long-chain fatty acid substrate. The rate of hydrolysis by different lipases can vary depending on the fatty acid chain length of the substrate. mdpi.com Therefore, this compound or its derivatives could be used to characterize the substrate specificity of novel lipases, particularly those that act on long-chain saturated fatty acids. plos.orgnih.gov

Modulation of Cellular and Molecular Processes

Beyond its role in basic lipid metabolism, this compound has been shown to modulate specific cellular and molecular events, particularly those related to inflammation.

Regulation of Enzyme Expression (e.g., Cyclooxygenase-2)

Research has indicated that this compound can modulate the expression of cyclooxygenase-2 (COX-2). atamanchemicals.com COX-2 is an enzyme that is typically not present in most tissues but is rapidly induced by pro-inflammatory stimuli, such as cytokines and mitogens. mdpi.com Its induction leads to the production of prostaglandins that mediate inflammation and pain. mdpi.com The ability of this compound to influence the expression of this pivotal inflammatory enzyme suggests a role in regulating inflammatory pathways at the genetic level. atamanchemicals.com Glucocorticoids are well-known inhibitors of COX-2 expression, highlighting the therapeutic importance of regulating this enzyme. mdpi.comnih.gov The regulation of COX-2 is a complex process, often involving transcription factors like the nuclear factor of activated T cells (NFAT). mdpi.comnih.gov

Inhibition of Cellular Aggregation (e.g., Neutrophil Aggregation)

Neutrophils are a type of white blood cell that play a crucial role in the innate immune response. Their aggregation is a key step in the inflammatory cascade. nih.gov this compound has been found to inhibit the aggregation of rabbit neutrophils. atamanchemicals.comcaymanchem.com This inhibitory effect was observed at a concentration of 5 µM in neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant. atamanchemicals.comcaymanchem.com This finding suggests that this compound can interfere with critical inflammatory cell responses. atamanchemicals.comanjiechem.com The aggregation of neutrophils can also be stimulated directly by micromolar concentrations of arachidonic acid, indicating that fatty acids and their derivatives are important modulators of neutrophil function. nih.gov

Integration and Functional Roles in Biological Membranes

Fatty acids like arachidic acid and its derivatives are frequently incorporated into artificial membrane systems to study fundamental biophysical properties of cell membranes. frontiersin.org These model systems, such as vesicles or supported lipid bilayers, allow researchers to isolate the effects of specific lipids on membrane structure and function.

Arachidic acid, as a saturated fatty acid, has been used as a standard in analytical methods to quantify fatty acids in cell lipid extracts. atamanchemicals.com In model membranes composed of phospholipids and cholesterol, the inclusion of saturated fatty acids like arachidic acid tends to make the membrane more ordered and rigid. researchgate.net

Conversely, arachidonic acid is used in model systems to study the effects of unsaturation. For instance, computational simulations of arachidonic acid within a model membrane have been used to delineate its binding pathway into the active site of the COX-1 enzyme, identifying key arginine residues that guide its entry. biorxiv.org Such studies highlight how the structure of a fatty acid dictates its interaction with membrane-bound enzymes. biorxiv.org The TIP30 protein complex, along with arachidonic acid and coenzyme A, has been shown to be required for the fusion of vesicle membranes in in-vitro models. plos.org

The degree of saturation of fatty acid chains within membrane phospholipids is a primary determinant of membrane fluidity. researchgate.net Fluidity, in turn, critically affects membrane permeability and the function of embedded proteins. nih.govresearchgate.net

Arachidic acid, being a long-chain saturated fatty acid (20:0), contributes to a more ordered, less fluid membrane state. Its straight, flexible hydrocarbon tail allows for tight packing with other lipids, increasing van der Waals interactions and resulting in a more rigid and less permeable membrane. researchgate.net An increased proportion of saturated fatty acids in a membrane is associated with decreased fluidity. researchgate.netcas.cz

In stark contrast, arachidonic acid (20:4), with its four cis-double bonds, introduces significant kinks into its hydrocarbon tail. nih.gov These kinks disrupt the orderly packing of phospholipid tails, thereby increasing the space between lipids and enhancing membrane fluidity and flexibility. nih.govresearchgate.net This increased fluidity can affect membrane permeability to water and small solutes. mdpi.comahajournals.org Studies on cultured endothelial cells have shown that arachidonic acid increases membrane "fluidity". nih.gov This modulation of the physical state of the membrane directly impacts the function of resident proteins, including enzymes and signaling molecules. nih.govwikipedia.org

Table 1: Comparative Effects of Arachidic Acid and Arachidonic Acid on Membrane Properties

| Feature | Arachidic Acid (Saturated) | Arachidonic Acid (Unsaturated) | Citation(s) |

| Molecular Structure | Straight 20-carbon chain | Kinked 20-carbon chain with 4 cis double bonds | nih.govatamanchemicals.com |

| Packing in Membrane | Tight, ordered packing | Disordered, loose packing | researchgate.net |

| Membrane Fluidity | Decreases (more rigid) | Increases (more fluid) | nih.govresearchgate.net |

| Membrane Permeability | Decreases | Increases | mdpi.comcas.cz |

| Effect on Protein Function | Primarily indirect via rigidity | Direct (ligand) and indirect (fluidity) | nih.govwikipedia.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

Once taken up by cells, fatty acids are rapidly incorporated into more complex lipids, primarily phospholipids, which form the structural basis of cell membranes, and triacylglycerols (TAGs), which serve as energy stores. capes.gov.br

Studies in isolated murine hepatocytes directly compared the uptake and incorporation of arachidic acid and arachidonic acid. nih.gov After a 60-minute incubation, 94-98% of the available arachidonic acid was incorporated into the phospholipid and TAG fractions. nih.gov In macrophage-like cells, arachidonic acid is also heavily incorporated into both phospholipids and TAGs, with phospholipids being the initial primary destination. capes.gov.brresearchgate.net It is a major component of membrane phospholipids in mammalian cells, often found at the sn-2 position of the glycerol (B35011) backbone. nih.gov Key phospholipids containing arachidonic acid include phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositides. wikipedia.org

A study using isolated murine hepatocytes showed differences in how arachidic acid and arachidonic acid were distributed among lipid fractions, especially in the presence of a thrombin-antithrombin III complex. nih.gov

Table 2: Incorporation of Fatty Acids into Hepatocyte Lipids Data adapted from a study on isolated murine hepatocytes. nih.gov

| Condition | Lipid Fraction | Change in Arachidonic Acid Incorporation | Change in Arachidic Acid Incorporation |

| Control | Phospholipids & Triacylglycerols | Rapid incorporation | No significant change reported |

| + Thrombin-antithrombin III | Phosphatidyl-serine | Increased | No change |

| + Thrombin-antithrombin III | Phosphatidylethanolamine | Increased | No change |

| + Thrombin-antithrombin III | Overall Uptake | Not altered | No change |

This table is interactive. Click on the headers to sort.

Physiological Implications in Disease Models and Biomarker Research

The types of fatty acids circulating in the blood and incorporated into lipoproteins have significant implications for metabolic health and disease risk. frontiersin.orgmdpi.com Lipoproteins are complex particles that transport lipids like cholesterol and triglycerides through the bloodstream. wikipedia.orgbinasss.sa.cr

Research has revealed contrasting associations for arachidic acid and arachidonic acid with systemic lipid profiles and disease markers. Higher levels of circulating very long-chain saturated fatty acids, including arachidic acid, have been associated with a lower risk of cardiovascular events like heart failure and sudden cardiac arrest, as well as a lower risk for type 2 diabetes. metabolon.com This suggests arachidic acid may serve as a biomarker for better cardiovascular health. metabolon.com

Conversely, elevated plasma concentrations of free arachidonic acid and triglycerides enriched with arachidonic acid are significantly associated with higher levels of LDL-cholesterol, apolipoprotein B (ApoB), and total cholesterol in individuals with hyperlipidemia. frontiersin.org An animal study confirmed these findings, showing that a diet enriched with arachidonic acid led to increased plasma concentrations of total cholesterol and ApoB in mice. frontiersin.org A high ratio of arachidonic acid to eicosapentaenoic acid (AA/EPA ratio) in blood is often considered a biomarker of a pro-inflammatory state. rupahealth.com This suggests that while both are 20-carbon fatty acids, their metabolic impacts are profoundly different.

Table 3: Association of Plasma Fatty Acids with Lipoprotein Parameters in Hyperlipidemia Data adapted from a study on 965 individuals with hyperlipidemia. frontiersin.org

| Plasma Metabolite | Associated with Higher LDL-C | Associated with Higher ApoB | Associated with Higher Total Cholesterol |

| Free Arachidonic Acid (AA) | Yes | Yes | Yes |

| AA-enriched Triglycerides | Yes | Yes | Yes |

This table is interactive. Click on the headers to sort.

Associations with Cardiovascular and Metabolic Health Indicators

Research into the role of this compound's core component, arachidic acid (a 20-carbon very long-chain saturated fatty acid or VLCSFA), points to several associations with cardiovascular and metabolic health. Studies have found that increased levels of circulating arachidic acid, along with other VLCSFAs like behenic and lignoceric acid, are linked to a reduced risk for several cardiovascular conditions. These include heart failure, coronary heart disease, abnormal heart rhythm, and sudden cardiac arrest. rqbchemical.com This has led to the suggestion that arachidic acid could serve as a potential biomarker for cardiovascular system health. rqbchemical.com

One of the proposed mechanisms for this protective association is the role of arachidic acid as a precursor to eicosanoids, which are signaling molecules that can possess anti-inflammatory and anti-clotting properties, thereby helping to protect against cardiovascular diseases. rqbchemical.com

In the context of metabolic health, elevated systemic and erythrocyte levels of arachidic acid have been associated with a lower risk of developing type 2 diabetes. rqbchemical.com However, some research has indicated that high intake of saturated fatty acids like arachidic acid may be linked to increased blood cholesterol levels. uni.lu A study involving hyperglycaemic rats found that administration of arachidic acid led to an increase in the liver-to-body weight ratio and a higher population of intrahepatic macrophages. uni.lu These effects were mitigated by the co-administration of kojibiose, which also normalized plasma levels of triglycerides and N-acyl-phosphatidylethanolamine. uni.lu

Furthermore, a study on obese, insulin-resistant women undergoing a weight loss and exercise program observed that post-intervention, the plasma concentrations of several VLCSFAs, including arachidic acid, tended to increase during an oral glucose tolerance test. This suggests that improved metabolic health may alter the elongation process of long-chain saturated fatty acids. citeab.com

Table 1: Summary of Research Findings on Arachidic Acid and Health Indicators

| Health Indicator | Association with Arachidic Acid | Research Context | Citation |

| Cardiovascular Disease | Inverse | Increased circulating levels associated with lower risk of heart failure, coronary heart disease, etc. | rqbchemical.com |

| Type 2 Diabetes | Inverse | Elevated levels associated with a lower risk. | rqbchemical.com |

| Blood Cholesterol | Positive | High intake considered to potentially increase levels. | uni.lu |

| Liver Health | Negative | Administration in hyperglycaemic rats increased liver/body weight ratio and macrophage population. | uni.lu |

| Fatty Acid Metabolism | Modulatory | Improved metabolic health altered plasma levels during glucose tolerance tests. | citeab.com |

Applications in Advanced Materials Science and Pharmaceutical Engineering

Utilization in Phase Change Materials (PCMs) for Thermal Management

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid). Fatty acids and their salts, including sodium arachidate (B1238690), are promising organic PCMs due to their high latent heat of fusion, chemical stability, and non-toxic nature. unimap.edu.my

The thermophysical properties of PCMs, such as melting point and latent heat, are critical for their application in thermal management systems. Research has shown that the properties of arachidic acid, the parent acid of sodium arachidate, can be modified. For instance, pure arachidic acid exhibits a high latent heat of 257.4 kJ/kg. mdpi.comresearchgate.net While specific data for pure this compound as a PCM is less common, studies on mixtures involving related sodium salts provide insight into property modification. For example, a mixture of arachidic acid with 10% sodium decanoate (B1226879) showed a high specific heat in its solid phase of 2.33 kJ/kg·K. mdpi.comresearchgate.net This ability to tune thermal properties is crucial for developing PCMs for specific operating temperatures, such as in passive solar building applications or for cooling electronic devices. unimap.edu.mymdpi.com

The performance of PCMs can be further tailored by creating composites. Eutectic mixtures of different fatty acids or their salts can achieve sharp phase transitions at specific, often lower, temperatures ideal for certain applications. unimap.edu.my For instance, mixing arachidic acid with salts like potassium oleate (B1233923) and sodium decanoate has been explored to create PCMs suitable for cooling electronic components. mdpi.com These mixtures can offer a wider operating temperature range compared to pure substances. mdpi.com While the thermal conductivity of arachidic acid itself is relatively low (0.181 W/m·K), forming composites can alter this property. For example, a mixture with potassium oleate increased thermal conductivity, whereas a mixture with sodium decanoate decreased it. mdpi.com This tunability is essential for designing efficient thermal energy storage and release systems.

Development of Colloidal and Interfacial Systems

This compound's surfactant properties are central to its application in creating and stabilizing colloidal systems like emulsions and its behavior at interfaces.

Emulsions are mixtures of two immiscible liquids, like oil and water, where one is dispersed in the other as fine droplets. Stabilizers are necessary to prevent these droplets from coalescing. This compound has demonstrated significant potential as an emulsifier. In studies involving amylose (B160209) inclusion complexes, this compound (C20) complexes showed 31% greater emulsifying activity in neutral aqueous solutions compared to a commercial starch-based emulsifier. usda.gov These emulsions, formed with corn oil, were stable during long-term storage due to the resistance of the oil droplets to coalescence. usda.gov The stability of such emulsions can be influenced by factors like pH, with enhanced activity often observed in more alkaline conditions. usda.gov The formation of a stable interfacial layer by the emulsifier is key to preventing droplet aggregation and ensuring the long-term stability of the emulsion. mdpi.comacs.orgdiva-portal.org

As a surfactant, this compound molecules in an aqueous solution will self-assemble into spherical structures called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). semanticscholar.orgwikipedia.org This process is driven by the hydrophobic effect, where the hydrocarbon tails cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase. wikipedia.org The CMC is a fundamental property of a surfactant, indicating the minimum concentration required for micelle formation and, consequently, for properties like solubilization to become effective. nih.gov The CMC value is influenced by factors such as temperature, the presence of electrolytes, and the molecular structure of the surfactant itself. semanticscholar.orgwikipedia.org For instance, increasing temperature can sometimes lead to an increase in the CMC, as the higher kinetic energy of the surfactant molecules can disfavor micelle formation. semanticscholar.org The study of micellization is crucial for applications in drug delivery, where micelles can encapsulate poorly water-soluble drugs, and in cleaning processes.

This compound and its parent acid, arachidic acid, are classic materials for the formation of Langmuir-Blodgett (LB) films and monolayers. A Langmuir film is a one-molecule-thick layer of an insoluble organic material spread on the surface of an aqueous subphase. worldscientific.com By compressing this monolayer on the surface, it can be transferred onto a solid substrate layer by layer, creating a highly ordered multilayer structure known as an LB film. mdpi.comscispace.com

The formation and structure of these films are highly dependent on factors such as the subphase pH and the presence of ions like copper(II). researcher.life The arachidate molecules arrange themselves with their hydrocarbon chains oriented in a specific manner, typically in an all-trans conformation. researchgate.net In single monolayers, the molecular packing is often hexagonal, while multilayer films can exhibit structures similar to bulk crystals, with stacked bilayers. researchgate.net These highly organized thin films have potential applications in sensors and as templates for the controlled nucleation of nanoparticles. mdpi.comscispace.com For example, arachidic acid LB films have been investigated as sensitive coatings for detecting chloroform (B151607) vapors. mdpi.com

Role in Drug Delivery Systems and Pharmaceutical Formulations

This compound, the sodium salt of the 20-carbon saturated fatty acid arachidic acid, is gaining recognition in pharmaceutical sciences for its versatile applications in advanced drug delivery systems. ontosight.ai Its properties as a surfactant and lipid make it a valuable component in formulating complex dosage forms designed to enhance the therapeutic efficacy of various drugs.

Components in Solid Lipid Nanoparticles (SLN) and Microparticles (SLM)

This compound plays a significant role in the fabrication of solid lipid nanoparticles (SLNs) and solid lipid microparticles (SLMs), which are innovative carrier systems for drug delivery. ui.ac.idnih.gov These particles are composed of a solid lipid core and are stabilized by surfactants. ui.ac.id

In the context of SLN and SLM production, this compound can be utilized in a coacervation method. unito.itscispace.com This technique involves the precipitation of fatty acids from their sodium salt micelles. unito.itscispace.com Specifically, a micellar solution of this compound is mixed with an acid solution, leading to a proton exchange that causes the precipitation of fatty acid nanoparticles. sysrevpharm.org The resulting suspension is then rapidly cooled to ensure the stability of the newly formed SLNs. sysrevpharm.org This method is advantageous as it is solvent-free. unito.itscispace.com

Arachidic acid, the fatty acid component of this compound, serves as the lipid matrix in these nanoparticles. ui.ac.idunito.it The choice of fatty acid is critical as it can influence the crystalline structure of the nanoparticles, which in turn affects drug loading and release characteristics. unito.it For instance, studies have shown that the crystallinity of the lipid matrix can be altered by the presence of other components, potentially leading to different polymorphic forms of the lipid. unito.it This is an important consideration, as shifts in crystalline form can cause drug expulsion from the nanoparticles during storage. unito.it

The particle size of the resulting SLNs can be controlled by modifying reaction conditions, such as the concentration of the lipid in the micellar solution and the type of stabilizer used. sysrevpharm.org These SLNs typically have a spherical shape with mean diameters ranging from 250 to 500 nanometers. unito.itscispace.com

SLMs are similar in composition to SLNs but have a larger particle size, generally in the micrometer range (1-1000 µm). nih.govunito.it This larger size can offer advantages such as higher drug loading capacity and a more pronounced sustained drug release effect compared to SLNs. nih.gov The production of SLMs can also be achieved through techniques like hot emulsification, where the drug is dissolved in the melted lipid, and the mixture is then emulsified in a hot aqueous surfactant solution before cooling. ajphr.com

Table 1: Research Findings on this compound in SLNs

| Parameter | Finding | Citation |

| Production Method | Can be used in a solvent-free coacervation technique for SLN production. | unito.itscispace.com |

| Role | The arachidic acid component forms the solid lipid matrix of the nanoparticles. | ui.ac.idunito.it |

| Particle Characteristics | Forms spherical nanoparticles with mean diameters of 250-500 nm. | unito.itscispace.com |

| Crystallinity | The crystalline form of the arachidic acid matrix is important for drug retention. | unito.it |

Excipient Functions in Enhancing Drug Solubility and Bioavailability

This compound also functions as a pharmaceutical excipient, a substance formulated alongside the active ingredient of a medication. ontosight.aiontosight.ai Its primary roles in this capacity are to enhance the solubility and bioavailability of poorly water-soluble drugs. ontosight.ai Many new chemical entities exhibit poor aqueous solubility, which can limit their absorption in the gastrointestinal tract and, consequently, their therapeutic effectiveness. nih.gov

The surfactant properties of this compound are key to its function as a solubility enhancer. ontosight.aiatamanchemicals.com As a surface-active agent, it can reduce the surface tension between a solid drug particle and a liquid medium, promoting wetting and dissolution. atamanchemicals.com By forming micelles, it can encapsulate lipophilic (fat-soluble) drug molecules, effectively increasing their concentration in an aqueous environment. journalijdr.com This is particularly crucial for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II and IV, which are characterized by low solubility. nih.gov

Lipid-based formulations, including those containing this compound, offer several mechanisms for bioavailability enhancement. They can protect the drug from degradation in the harsh environment of the gastrointestinal tract and can facilitate lymphatic transport, which bypasses the first-pass metabolism in the liver that can inactivate a portion of the drug. frontiersin.orgnih.gov

Table 2: Excipient Functions of this compound

| Function | Mechanism | Citation |

| Solubility Enhancement | Acts as a surfactant, reducing surface tension and forming micelles to encapsulate lipophilic drugs. | ontosight.aiatamanchemicals.comjournalijdr.com |

| Bioavailability Enhancement | Increases dissolution rate, leading to improved absorption. Facilitates lymphatic transport, avoiding first-pass metabolism. | nih.govnih.govfrontiersin.orgnih.gov |

Advanced Analytical Methodologies for Sodium Arachidate Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. cmfri.org.in For sodium arachidate (B1238690), both gas and liquid chromatography, often coupled with mass spectrometry, are indispensable tools. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. europa.eu To make fatty acids like arachidic acid suitable for GC analysis, a derivatization step is typically required to convert them into more volatile and less polar compounds, such as fatty acid methyl esters (FAMEs). nih.govcambridge.org

The process generally involves:

Extraction: Lipids, including sodium arachidate, are first extracted from the sample matrix. nih.gov

Derivatization: The extracted fatty acids are then converted to FAMEs. cambridge.org

GC Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase in the GC column. cambridge.org

MS Detection: As the separated components elute from the column, they are ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio, aiding in their identification. europa.eu

GC-MS has been successfully employed for the fatty acid profiling of various samples, where arachidic acid is often identified and quantified as its methyl ester. cambridge.orgresearchgate.net The technique offers high sensitivity and is capable of detecting even trace amounts of fatty acids in complex biological samples. nih.gov For instance, in the analysis of groundnut oil, GC-MS was used to determine the fatty acid profile, which included arachidic acid. researchgate.net Similarly, a reliable GC-MS method was developed for the fatty acid profiling of orchid seeds, where methyl arachidate was among the detected fatty acids. cambridge.org

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for the analysis of complex lipid mixtures, offering high sensitivity and the ability to analyze a wide range of lipid classes without the need for derivatization in many cases. nih.govspectroscopyonline.com LC-MS is particularly advantageous for analyzing less volatile compounds and for preserving the original structure of the lipids. scispace.com

Different LC methods can be employed for lipid analysis:

Reversed-phase liquid chromatography (RPLC) separates lipids based on their hydrophobicity. nih.gov

Hydrophilic interaction liquid chromatography (HILIC) is effective for separating polar lipids. nih.govlcms.cz

LC-MS is considered a robust platform for lipid quantification with broad coverage, and its major advantage is the reduction of ion suppression, which enhances the sensitivity for measuring low-abundant species. nih.gov A simple and robust LC-MS-based methodology has been described for the investigation of complex lipid mixtures, which can be adapted for the analysis of this compound within such mixtures. nih.gov The development of enhanced LC-MS methods, sometimes involving derivatization to improve ionization efficiency, has further increased the sensitivity of fatty acid analysis, with limits of detection in the nanomolar range. researchgate.net

Advanced Hyphenated Techniques in Comprehensive Lipidomics Studies

Lipidomics, the large-scale study of lipids in biological systems, relies heavily on advanced hyphenated analytical techniques. diva-portal.org These techniques combine two or more analytical methods to achieve a higher degree of separation and identification. unime.it

Common hyphenated techniques in lipidomics include:

Two-dimensional liquid chromatography (2D-LC): This technique uses two different LC columns to significantly increase peak capacity and resolve complex mixtures. researchgate.net

Supercritical fluid chromatography-mass spectrometry (SFC-MS): SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering rapid separations and is well-suited for lipid analysis. researchgate.net

LC-MS/MS: Tandem mass spectrometry provides more detailed structural information by fragmenting the ions and analyzing the resulting fragments. scispace.com

These advanced techniques are crucial for comprehensive lipidomics studies, enabling the identification and quantification of hundreds of lipid species in a single analysis. researchgate.net The data generated from these studies can provide valuable insights into the metabolic pathways and cellular functions in which lipids like arachidic acid are involved.

Method Validation and Development for Trace Analysis

The development and validation of analytical methods are critical to ensure the accuracy, precision, and reliability of the results, particularly for trace analysis. bibliotekanauki.plnih.gov Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). sci-hub.sescribd.com

Key parameters evaluated during method validation include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. sci-hub.se

Linearity: The range over which the method's response is directly proportional to the concentration of the analyte. sci-hub.se

Accuracy: The closeness of the measured value to the true value. nih.govsci-hub.se

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govsci-hub.se

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. bibliotekanauki.plsci-hub.se

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. sci-hub.se

For trace analysis of compounds like this compound, highly sensitive techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can be used, especially for elemental analysis. nih.govshimadzu.com The development of methods for trace analysis often involves optimizing sample preparation to minimize matrix effects and using internal standards to improve accuracy. nih.govdiva-portal.org

Future Research Directions and Emerging Paradigms in Sodium Arachidate Studies

Exploration of Novel Synthetic Pathways and Functional Derivatives

The conventional synthesis of sodium arachidate (B1238690) involves the straightforward neutralization of arachidic acid with a sodium base, such as sodium hydroxide (B78521). creative-proteomics.com However, future research is focused on developing more sophisticated synthetic strategies to overcome challenges like the poor solubility of the resulting salt, which can hinder certain applications. google.com For instance, research into the synthesis of related metallic carboxylates has shown that solubility issues can necessitate alternative approaches, such as using potassium salts instead of sodium salts to achieve desired reaction outcomes. google.com

A significant area of future exploration lies in the creation of novel functional derivatives. This involves chemically modifying sodium arachidate or its parent fatty acid to create new molecules with enhanced or entirely new properties. google.comacs.org Inspired by the functionalization of other lipids, researchers are exploring the conjugation of arachidic acid with other molecules, such as biopolymers or active pharmaceutical ingredients, to create derivatives with tailored characteristics. acs.orgfigshare.com For example, the development of N-terminal functionalized amino acid derivatives by reacting them with long-chain hydrocarbon groups has produced amphiphilic molecules with potential as drug delivery systems. google.com Similarly, grafting fatty acids onto polymers like chitosan (B1678972) has been shown to create self-assembling nanomicelles suitable for gene delivery. nih.gov These approaches could be adapted for arachidic acid to produce a new generation of functional materials for diverse industrial and pharmaceutical uses. acs.org

Interdisciplinary Approaches in Bio-inspired Materials Development

The unique properties of long-chain fatty acids like arachidic acid make them ideal building blocks for bio-inspired materials, which mimic the structures and functions of natural biological systems. rsc.orgnih.gov This field is inherently interdisciplinary, merging principles from chemistry, materials science, and biology. A key application is in the development of self-assembling systems, where molecules spontaneously organize into ordered structures like micelles, vesicles, or films. nih.govnih.gov The sodium salt of arachidic acid, being an amphiphile with a polar head and a long nonpolar tail, is well-suited for creating such structures. nih.gov

Researchers are investigating how to control the self-assembly of this compound and its derivatives to create "smart" materials that can respond to environmental stimuli. nih.gov These materials have potential applications in various fields, from drug delivery to the creation of superhydrophobic surfaces. rsc.orgmdpi.com For example, Langmuir-Blodgett films of metal salts of arachidic acid have been studied as models for biological membranes. diva-portal.org Furthermore, nanoparticles based on chitosan and arachidic acid have been developed for anti-cancer drug delivery, demonstrating a successful bio-inspired approach. researchgate.net Future work will likely focus on creating more complex, hierarchically organized materials inspired by natural composites like nacre, potentially using arachidate derivatives as key components. nih.gov

Systems Biology and Omics Integration for Holistic Understanding

To fully comprehend the biological roles and potential of this compound, researchers are turning to systems biology and multi-omics approaches. researchgate.net These fields—including genomics, proteomics, and metabolomics—provide a global, integrated view of how molecules function within complex biological networks, rather than in isolation. creative-proteomics.commdpi.com While many studies focus on the parent molecule, arachidic acid, the findings are directly relevant to understanding the behavior of its sodium salt in biological contexts.

Metabolomics and lipidomics studies have identified arachidic acid as a significant metabolite in various biological processes and disease states. creative-proteomics.commdpi.comfrontiersin.orgmetabolon.com For instance, integrated omics analyses have linked arachidic acid metabolism to neurological health, cardiovascular disease risk, and the gut-brain axis. mdpi.comfrontiersin.orgmetabolon.com In studies of central nervous system demyelination, arachidonic acid metabolism (a related pathway) was identified as a key perturbed pathway. mdpi.com Similarly, systems biology approaches in plants have revealed that the biosynthesis of very-long-chain fatty acids, including arachidic acid, is crucial for processes like root development. pnas.org Future research will likely involve more sophisticated multi-omics studies to create detailed models of how arachidic acid and its derivatives are metabolized and how they influence cellular signaling pathways, such as those involving protein-protein interactions with key cellular components like the voltage-gated sodium channel. researchgate.netbiorxiv.orgnih.gov

An overview of relevant omics approaches is provided in the table below.

| Omics Approach | Focus of Study | Relevance to this compound |

| Metabolomics | Comprehensive analysis of small-molecule metabolites in a biological system. creative-proteomics.com | Identifies and quantifies arachidic acid levels, linking them to specific metabolic pathways and disease states like cardiovascular and neurological disorders. metabolon.com |

| Lipidomics | A subset of metabolomics focused specifically on the entire set of lipids (the lipidome). creative-proteomics.com | Characterizes the full spectrum of lipids, including arachidic acid-containing species, and their role in cellular membranes and signaling. mdpi.comfrontiersin.org |

| Proteomics | Large-scale study of proteins, their structures, and functions. mdpi.com | Investigates proteins that interact with or are influenced by arachidic acid, such as enzymes in its metabolic pathway or transport proteins. nih.govnih.govmdpi.com |

| Genomics | Study of the complete set of DNA (the genome) of an organism. mdpi.com | Identifies genes responsible for the synthesis, elongation, and metabolism of long-chain fatty acids like arachidic acid. pnas.org |

Translational Research in Targeted Biomedical Applications

Translational research aims to bridge the gap between basic scientific discoveries and practical clinical applications. frontiersin.org For this compound and its derivatives, this involves translating findings from materials science and systems biology into tangible biomedical technologies. mdpi.comresearchgate.net A major focus is on the development of novel drug delivery systems. mdpi.commdpi.com The amphiphilic nature of this compound makes it a candidate for creating carriers like solid lipid nanoparticles (SLNs) and liposomes, which can encapsulate therapeutic agents. frontiersin.orgsysrevpharm.orgmedipol.edu.tr